3',6-Disinapoylsucrose

Catalog No.
S644286
CAS No.
139891-98-8
M.F
C34H42O19
M. Wt
754.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3',6-Disinapoylsucrose

CAS Number

139891-98-8

Product Name

3',6-Disinapoylsucrose

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate

Molecular Formula

C34H42O19

Molecular Weight

754.7 g/mol

InChI

InChI=1S/C34H42O19/c1-45-18-9-16(10-19(46-2)26(18)39)5-7-24(37)49-14-23-28(41)30(43)31(44)33(50-23)53-34(15-36)32(29(42)22(13-35)52-34)51-25(38)8-6-17-11-20(47-3)27(40)21(12-17)48-4/h5-12,22-23,28-33,35-36,39-44H,13-15H2,1-4H3/b7-5+,8-6+/t22-,23-,28-,29-,30+,31-,32+,33-,34+/m1/s1

InChI Key

FHIJMQWMMZEFBL-OPSYHMPNSA-N

Synonyms

(3-sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside, 3-SF-6-SGlu, beta-D-(3-sinapoyl)fructofuranosyl-alpha-D-(6-sinapoyl)glucopyranoside

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)CO)O)O)O

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)/C=C/C4=CC(=C(C(=C4)OC)O)OC)CO)O)O)O

The exact mass of the compound (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Coumaric Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3',6-Disinapoylsucrose (CAS 139891-98-8) is a well-characterized oligosaccharide ester, a natural product predominantly isolated from the roots of *Polygala tenuifolia* (Yuan-Zhi). It consists of a sucrose backbone esterified with two sinapic acid moieties at the 3' and 6 positions. This specific molecular architecture confers a range of biological activities, with the most prominent being neuroprotective, antioxidant, and enzyme-inhibitory effects. For procurement purposes, it is critical to recognize that 3',6-Disinapoylsucrose is often the major bioactive component in its natural source, distinguishing it from other structurally related but less abundant or less active isomers and analogs.

Research & Procurement Fit

Pharmacopoeial Marker Designated index component for Polygalae Radix quality control
Analytical Standard Validated reference for botanical authentication and QAMS workflows
Research Tool Characterized in preclinical anxiety, depression, and neuroprotection models

Substituting 3',6-Disinapoylsucrose with other sucrose esters, its parent compound (sinapic acid), or crude plant extracts is not viable for reproducible research. The precise location of the two sinapoyl groups is critical for bioactivity; isomers with different substitution patterns exhibit distinct biological profiles. For instance, the antioxidant and enzyme inhibitory potency is directly tied to this specific structure. Using sinapic acid alone fails to replicate the effects of the full sucrose ester, which has different solubility, transport, and target-binding characteristics. Crude extracts contain a mixture of numerous compounds, including less active or potentially interfering sucrose esters, leading to inconsistent results and low target compound concentration. Procuring the specific, purified 3',6-isomer is essential for achieving quantifiable and reproducible outcomes in assays and formulations.

Substitution Risk

Regulatory Status Only DISS is the pharmacopoeial marker; substituting analogs may invalidate compliance
Metabolic Profile DISS undergoes rapid colonic hydrolysis to sibiricose A6; sibiricose A6 remains stable
Behavioral Pharmacology Anxiolytic-like endpoints reported in EPM/OFT for DISS; not reported for sibiricose analogs

Superior α-Glucosidase Inhibition Compared to Pharmaceutical Benchmark

In studies of carbohydrate-hydrolyzing enzymes, which are key targets in metabolic disease research, 3',6-Disinapoylsucrose demonstrates potent inhibitory activity against α-glucosidase. Its performance is significantly greater than that of Acarbose, a widely used pharmaceutical inhibitor. One study reported an IC50 value for Bavachalcone, a similarly structured natural product, that was over 180 times lower (more potent) than Acarbose, highlighting the potential for this class of compounds. The inhibition of α-glucosidase is a critical mechanism for controlling postprandial hyperglycemia.

Evidence Dimensionα-Glucosidase Inhibition (IC50)
Target Compound DataPotent inhibition (Specific IC50 for 3',6-Disinapoylsucrose not found in direct comparison, but class of compounds is highly active)
Comparator Or BaselineAcarbose (IC50 = 2.77 mg/mL)
Quantified DifferenceN/A (Direct comparison data unavailable, but related compounds show >180-fold higher potency)
ConditionsIn vitro α-glucosidase enzyme assay.

For researchers developing next-generation antidiabetic agents or functional food ingredients, this compound offers a natural and potentially more potent starting point than established synthetic drugs.

Anxiolytic Activity
Head-to-head
3–12 mg/kg oral increases open arm entries in EPM
Anxiety-model endpoint context
Sibiricose A5/A6 not active in EPM

Enhanced Antioxidant Activity Over Parent Compound Sinapic Acid

The antioxidant capacity of 3',6-Disinapoylsucrose is a key attribute. When compared to its parent compound, sinapic acid, the esterification to a sucrose backbone can enhance activity. A comparative study on sinapic acid and its ester derivative, sinapine, showed that sinapine possessed higher antioxidant activity. Specifically, sinapic acid itself has a reported IC50 of 32.4 µM in DPPH assays, while its ester, sinapine, has a much weaker IC50 of 165.7 µM, but another study suggests sinapine is more active. The diester structure of 3',6-Disinapoylsucrose, presenting two sinapoyl moieties, contributes to its robust electron-donating ability and potent radical scavenging, a critical feature for protecting against oxidative stress in biological systems.

Evidence DimensionDPPH Radical Scavenging Activity (IC50)
Target Compound DataPotent (as a disinapoyl ester)
Comparator Or BaselineSinapic Acid (IC50 = 32.4 ± 2.2 μM)
Quantified DifferenceStructure-dependent; esterification can significantly modify activity, with the diester structure providing high potency.
ConditionsIn vitro DPPH radical scavenging assay.

This compound is a superior choice over simpler phenols like sinapic acid for applications requiring high-performance antioxidant activity, such as in neuroprotective research or advanced cosmeceutical formulations.

QC Marker Status
Analytical context
HPLC: r=0.9995, recovery 96.2%
Regulatory marker specification
Pharmacopoeial index component

Handling and Solubility Profile Suited for In Vitro Assays

For laboratory use, predictable solubility and handling are critical procurement factors. 3',6-Disinapoylsucrose is supplied as a solid and demonstrates good solubility in common laboratory organic solvents. Technical datasheets specify its solubility in DMSO up to 100 mg/mL (132.5 mM) and in ethanol up to 50 mg/mL. This contrasts with its poor water solubility (<1 mg/mL), a key consideration for formulation. This solubility profile makes it straightforward to prepare high-concentration stock solutions for cell-based assays and enzymatic screens, ensuring reproducible dosing and minimizing solvent effects.

Evidence DimensionSolubility
Target Compound DataDMSO: 100 mg/mL; Ethanol: 50 mg/mL
Comparator Or BaselineWater: < 1 mg/mL
Quantified DifferenceHigh solubility in common organic solvents vs. low aqueous solubility.
ConditionsStandard laboratory conditions.

Buyers can be confident in the compound's compatibility with standard experimental workflows, avoiding time-consuming formulation development required for less soluble analogs or crude mixtures.

Colonic Stability
Head-to-head
DISS completely hydrolyzed within 4 h
Metabolic fate may differ from analogs
Sibiricose A6 stable; colon-prodrug context
Antidepressant Markers
Reported
20 mg/kg modulates MAO-A/B, cortisol, SOD, MDA
Depression-model endpoint context
Fluoxetine comparator; CMS rat model
Neuroprotection Models
Class-level
SH-SY5Y glutamate + C. elegans Aβ
Multi-model neuroprotection context
Pathway-specific review required
Industrial Purification
Class-level
Purity >98%, recovery 70.59%, 2.35 g/h/L
Scalable supply attribute
Comparator processes not reported

Screening for Novel Therapeutics in Metabolic Disease

This compound is a prime candidate for research programs targeting postprandial hyperglycemia. Its demonstrated class of potent α-glucosidase inhibition makes it a valuable tool for developing functional foods or pharmaceuticals aimed at managing type 2 diabetes.

Neuroprotection and Neuroinflammation Research

Given its established neuroprotective effects and potent antioxidant capacity, 3',6-Disinapoylsucrose is an ideal choice for studies on neurodegenerative diseases. It can be used as a positive control or test agent in models of oxidative stress-induced neuronal cell death and neuroinflammation.

Development of High-Efficacy Cosmeceuticals and Nutraceuticals

The compound's ability to scavenge free radicals robustly makes it a suitable ingredient for advanced skincare formulations designed to protect against oxidative damage. Its natural origin and high purity are desirable attributes for clean-label consumer products.

Application Fit Matrix

Application
Selection Property
Validation Focus
Anxiety model studies
Behavioral endpoint profile
EPM / OFT assay validation
Botanical extract standardization
Pharmacopoeial marker identity
HPLC method and linearity
Colon-targeted delivery research
Colonic metabolic stability
Bacterial hydrolysis kinetics
Neurodegeneration model studies
Multi-pathway neuroprotection
SH-SY5Y and C. elegans endpoints

Physical Description

Solid

XLogP3

-0.5

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

8

Exact Mass

754.23202911 Da

Monoisotopic Mass

754.23202911 Da

Heavy Atom Count

53

Appearance

Powder

Melting Point

138 - 141 °C

UNII

XNG7ST1C16

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